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Compound of Interest

3-Amino-4-methoxy-4-oxobutanoic
Compound Name: _
acid

Cat. No.: B555582

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the *H and 13C Nuclear Magnetic Resonance
(NMR) characteristics of 3-Amino-4-methoxy-4-oxobutanoic acid, a derivative of the amino
acid aspartic acid. The data presented here serves as a valuable resource for the identification
and characterization of this compound in various research and development settings. For
comparative purposes, the NMR data of the parent compound, L-Aspartic acid, is also
presented.

Structural Comparison

3-Amino-4-methoxy-4-oxobutanoic acid is structurally analogous to L-Aspatrtic acid, with the
key difference being the methylation of the alpha-carboxyl group to form a methyl ester. This
structural modification significantly influences the electronic environment of the neighboring
protons and carbons, leading to predictable changes in their respective NMR chemical shifts.

'H and **C NMR Data Comparison

The following tables summarize the expected *H and 3C NMR chemical shifts for 3-Amino-4-
methoxy-4-oxobutanoic acid in comparison to experimentally determined values for L-
Aspartic acid. The data for L-Aspartic acid is sourced from the Biological Magnetic Resonance
Bank (BMRB).[1] The predicted values for 3-Amino-4-methoxy-4-oxobutanoic acid are
based on the known effects of esterification on amino acid spectra.
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Table 1: *H NMR Data (Predicted for 3-Amino-4-methoxy-4-oxobutanoic acid vs.
Experimental for L-Aspartic acid)

Proton 3-Amino-4-methoxy-4- L-Aspartic acid
oxobutanoic acid (Predicted)  (Experimental)[1]

Ha ~3.9-4.1 ppm (dd) 3.889 ppm

HB ~2.8-3.0 ppm (m) 2.786 ppm, 2.703 ppm

-OCHs ~ 3.7 ppm (s) N/A

Table 2: 13C NMR Data (Predicted for 3-Amino-4-methoxy-4-oxobutanoic acid vs.

Experimental for L-Aspartic acid)

- 3-Amino-4-methoxy-4- L-Aspartic acid
oxobutanoic acid (Predicted) (Experimental)[1]

Ca ~ 52 - 54 ppm 54.91 ppm

CB ~ 38 - 40 ppm 39.25 ppm

C=0 (Ester) ~170- 172 ppm N/A

C=0 (Acid) ~ 175 - 177 ppm 177 ppm, 180.3 ppm

-OCHs ~51-53 ppm N/A

Experimental Protocols

The following provides a generalized methodology for the acquisition of *H and 3C NMR
spectra for compounds such as 3-Amino-4-methoxy-4-oxobutanoic acid.

Sample Preparation

o Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., D20, DMSO-ds, or CDCI3). The choice of solvent will depend on the
solubility of the compound and the desired experimental conditions. For amino acids and
their derivatives, D20 is a common choice.
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 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for
agueous solutions, to provide a reference peak at 0 ppm.

o Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 'HNMR:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
o Spectral Width: Set a spectral width of approximately 12-16 ppm.

o Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an
adequate signal-to-noise ratio.

o Relaxation Delay: Use a relaxation delay of 1-5 seconds.
e 1BC NMR:

o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly employed
to simplify the spectrum and enhance sensitivity.

o Spectral Width: Set a spectral width of approximately 200-240 ppm.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for
13C NMR due to the low natural abundance of the 13C isotope.

o Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

Data Processing

o Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

e Phase Correction: Manually or automatically correct the phase of the spectrum.
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» Baseline Correction: Apply a baseline correction to ensure a flat baseline.
o Referencing: Reference the spectrum to the internal standard at O ppm.

 Integration and Peak Picking: Integrate the peaks in the tH NMR spectrum to determine the
relative number of protons and identify the chemical shifts of all peaks in both *H and 13C
spectra.

Visualizing Structural-Spectral Correlations

The following diagram illustrates the logical relationship between the different chemical groups
in 3-Amino-4-methoxy-4-oxobutanoic acid and their expected NMR signals.
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NMR Signals
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Caption: Correlation of chemical structure to NMR signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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